

Cycloundecyne: An In-depth Technical Guide on Ring Strain and Reactivity

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of **cycloundecyne**, an eleven-membered cyclic alkyne. The document delves into the core principles of its ring strain, offering quantitative data and comparisons with other cycloalkynes. It further explores its reactivity, particularly in the context of strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of modern bioconjugation chemistry. Detailed experimental protocols for its synthesis and key reactions are provided, alongside visualizations of reaction pathways and conceptual relationships to aid in research and development.

Understanding Ring Strain in Cycloundecyne

The reactivity of cycloalkynes is intrinsically linked to their ring strain, which arises from the distortion of the ideal 180° bond angle of the sp-hybridized carbons within the alkyne moiety. This strain is a combination of angle strain, torsional strain (eclipsing interactions), and transannular strain (steric hindrance across the ring). In medium-sized rings like **cycloundecyne**, these factors result in a molecule with significant, but not extreme, ring strain, influencing its stability and reactivity profile.

Quantitative Analysis of Strain and Structure

The degree of ring strain can be estimated from thermochemical data, such as the heat of hydrogenation. The experimental heat of hydrogenation for **cycloundecyne** is -239.3 kJ/mol (approximately -57.2 kcal/mol). By comparing this to the heat of hydrogenation of a strain-free



acyclic alkyne (e.g., 5-decyne, ≈ -26.5 kcal/mol), the ring strain energy of **cycloundecyne** can be estimated.

While crystallographic or precise computational data for **cycloundecyne**'s bond angles and lengths are not readily available in the literature, theoretical studies on similar cycloalkynes provide insight. Density Functional Theory (DFT) calculations on cycloalkynes consistently show a significant deviation of the C-C=C bond angle from the ideal 180°, which is the primary contributor to angle strain. For **cycloundecyne**, this angle is predicted to be considerably bent to accommodate the cyclic structure.

Table 1: Calculated Strain and Structural Parameters of Cycloalkynes

Cycloalkyne	Ring Size	Estimated Ring Strain Energy (kcal/mol)	Estimated C- C≡C Bond Angle	C≡C Bond Length (Å)
Cyclooctyne	8	~18	~159°	~1.22
Cyclononyne	9	~12-15	~163°	~1.22
Cyclodecyne	10	~8-10	Not readily available	~1.22
Cycloundecyne	11	~30.7 (Estimated)	Not readily available (significantly bent)	~1.22 (Estimated)

Note: The ring strain energy for **cycloundecyne** is estimated based on its experimental heat of hydrogenation (-57.2 kcal/mol) and a reference heat of hydrogenation for an unstrained acyclic alkyne (-26.5 kcal/mol). Other values are compiled from various computational and experimental studies for comparison.

Reactivity Profile of Cycloundecyne

The stored energy from ring strain makes cycloalkynes highly reactive in cycloaddition reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This



reaction is a cornerstone of "click chemistry" and is widely used in bioconjugation for drug delivery, diagnostics, and proteomics due to its bioorthogonality and the absence of a cytotoxic copper catalyst.

The reactivity of a cycloalkyne in SPAAC is directly correlated with its degree of ring strain. Smaller, more strained rings like cyclooctyne derivatives exhibit very fast reaction kinetics. As the ring size increases, the flexibility of the carbon chain allows the alkyne to adopt a more linear geometry, reducing ring strain and, consequently, lowering the reaction rate.

Cycloundecyne, with its larger ring, is expected to be less reactive than the commonly used cyclooctynes and cyclononynes. However, its stability and unique conformational properties may be advantageous in specific applications where slower, more controlled reactivity is desired.

Table 2: Comparative Reactivity of Cycloalkynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Cycloalkyne Derivative	Abbreviation	Second-Order Rate Constant (k) with Benzyl Azide (M ⁻¹ S ⁻¹)
Bicyclo[6.1.0]nonyne	BCN	~0.14
Dibenzoazacyclooctyne	DIBAC/DBCO	~1.9
Biarylazacyclooctynone	BARAC	> 9
Cyclononyne	-	Slower than cyclooctynes
Cycloundecyne	-	Kinetic data not available; expected to be moderate and slower than cyclononyne.

Note: Rate constants are approximate and can vary with solvent and temperature. Data is provided for comparison to contextualize the expected reactivity of **cycloundecyne**.

Experimental Protocols Synthesis of Cycloundecyne

Foundational & Exploratory





Cycloundecyne can be synthesized from the corresponding ketone, cycloundecanone, via a two-step process involving the formation of a tosylhydrazone followed by an elimination reaction known as the Shapiro reaction.[1][2][3]

Step 1: Synthesis of Cycloundecanone Tosylhydrazone

 Materials: Cycloundecanone, p-toluenesulfonylhydrazide (tosylhydrazine), methanol or ethanol, catalytic amount of hydrochloric acid.

Procedure:

- Dissolve cycloundecanone (1.0 eq) in methanol.
- Add p-toluenesulfonylhydrazide (1.1 eq) to the solution.
- Add a few drops of concentrated HCl to catalyze the reaction.
- Stir the mixture at room temperature or with gentle heating until a precipitate forms (typically a few hours).
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
- The product, cycloundecanone tosylhydrazone, can be used in the next step without further purification if of sufficient purity.

Step 2: Shapiro Reaction to form Cycloundecyne

 Materials: Cycloundecanone tosylhydrazone, anhydrous tetrahydrofuran (THF), nbutyllithium (n-BuLi) in hexanes (2.5 M).

Procedure:

 Suspend cycloundecanone tosylhydrazone (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C.



- Slowly add n-butyllithium (2.2 eq) dropwise to the stirred suspension. The solution may change color.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
- Quench the reaction by carefully adding water.
- Extract the aqueous mixture with a nonpolar solvent (e.g., pentane or diethyl ether).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude cycloundecyne by vacuum distillation or column chromatography on silica gel.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule to **cycloundecyne**.

- Materials: **Cycloundecyne**, azide-functionalized molecule of interest, suitable solvent (e.g., acetonitrile, methanol, DMSO, or aqueous buffers).
- Procedure:
 - Dissolve the azide-functionalized molecule (1.0 eq) in the chosen solvent.
 - Add cycloundecyne (1.1 2.0 eq) to the solution. A slight excess of the cycloalkyne is often used to ensure complete consumption of the azide.
 - Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight, depending on the concentration and reactivity of the substrates.
 - Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR spectroscopy).

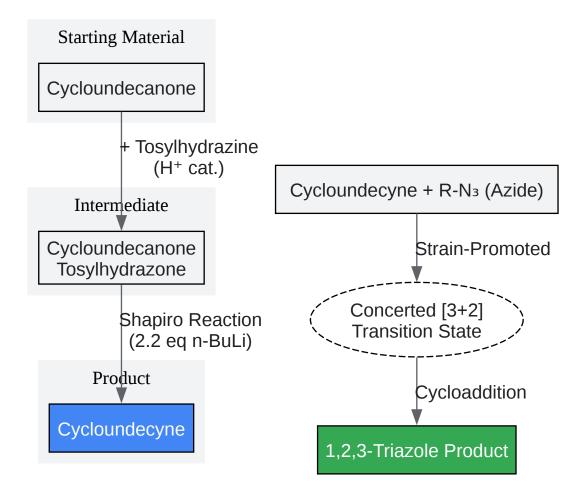


 Upon completion, the triazole product can be purified by standard methods such as column chromatography, HPLC, or precipitation, depending on the properties of the product.

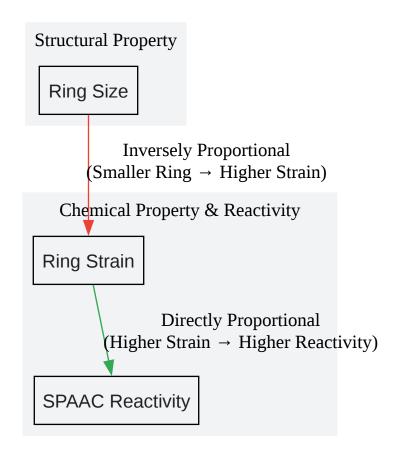
Visualizations of Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the key synthetic and reactive pathways of **cycloundecyne**, as well as the fundamental principles governing its reactivity.









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